1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H12O3S It is characterized by a cyclobutane ring substituted with a benzenesulfinyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfoxide, which is subsequently oxidized to the desired sulfone. The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of substituted benzenesulfinyl derivatives
Scientific Research Applications
1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfinyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Phenylsulfinyl)cyclobutane-1-carboxylic acid
- 1-(Benzenesulfonyl)cyclobutane-1-carboxylic acid
- 1-(Benzenesulfinyl)cyclopentane-1-carboxylic acid
Uniqueness
1-(Benzenesulfinyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a benzenesulfinyl group and a cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The rigidity of the cyclobutane ring and the electrophilic nature of the benzenesulfinyl group contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
1-(benzenesulfinyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-10(13)11(7-4-8-11)15(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCHIJNULTUWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)S(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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